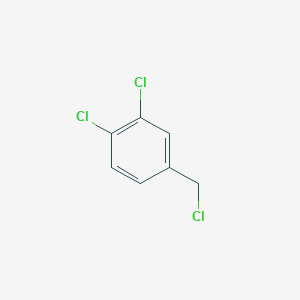

3,4-Dichlorobenzyl chloride

Beschreibung

Nomenclature and Structural Representations in Scientific Literature

Structural representations are crucial for visualizing the molecule and understanding its chemical nature. These include the SMILES and InChI formats, which provide a linear text-based representation of the molecular structure, facilitating database searching and computational analysis.

Table 1: Nomenclature and Chemical Identifiers for 3,4-Dichlorobenzyl chloride

| Identifier Type | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1,2-dichloro-4-(chloromethyl)benzene | nih.govthermofisher.comthermofisher.com |

| Synonyms | This compound, α,3,4-Trichlorotoluene, 3,4-Dichlorophenylmethyl chloride | sigmaaldrich.comnih.govfishersci.ie |

| CAS Number | 102-47-6 | sigmaaldrich.comthermofisher.comcalpaclab.com |

| Molecular Formula | C₇H₅Cl₃ | thermofisher.comthermofisher.comncats.io |

| SMILES String | ClCc1ccc(Cl)c(Cl)c1 | sigmaaldrich.comthermofisher.comncats.io |

| InChI | 1S/C7H5Cl3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | sigmaaldrich.comncats.iosigmaaldrich.com |

| InChI Key | YZIFVWOCPGPNHB-UHFFFAOYSA-N | sigmaaldrich.comthermofisher.comncats.io |

Advanced Physicochemical Characterization Pertinent to Reaction Mechanisms and Applications

The physical and chemical properties of this compound are determinative of its behavior in chemical reactions and its handling in a laboratory setting. It is a colorless to pale yellow liquid at room temperature. fishersci.dkbiomall.inontosight.ai Its solubility in common organic solvents like chloroform (B151607), alcohol, ether, and acetone, contrasted with its insolubility in water, dictates the choice of solvent systems for reactions in which it participates. fishersci.iebiomall.innih.gov The compound's reactivity is significantly influenced by the presence of the benzylic chloride, making it susceptible to nucleophilic substitution. ontosight.ai

Detailed physicochemical data is essential for designing and optimizing synthetic procedures. This data includes properties such as melting point, boiling point, density, and refractive index, which are critical for both reaction control and purification processes.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 195.47 g/mol | sigmaaldrich.comthermofisher.com |

| Appearance | Clear colorless to yellow liquid | fishersci.dkbiomall.in |

| Melting Point | -3°C | fishersci.iefishersci.dk |

| Boiling Point | 122-124 °C at 14 mmHg | sigmaaldrich.comfishersci.dkcookechem.com |

| Density | 1.411 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comcookechem.com |

| Refractive Index | n20/D 1.577 | sigmaaldrich.comsigmaaldrich.comcookechem.com |

| Solubility | Soluble in organic solvents such as chloroform, alcohol, and ether; insoluble in water. | fishersci.iebiomall.innih.gov |

Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are available in various databases and are used to confirm the structure and purity of the compound. nih.gov

Historical Context and Significance in Organic Synthesis

This compound has established its significance in organic synthesis primarily as a versatile intermediate. Its historical importance is closely linked to the development of high-value fine chemicals, particularly in the pharmaceutical industry.

A landmark application of this compound is its use as a key intermediate in the synthesis of sertraline, a widely used antidepressant. sigmaaldrich.comcookechem.comsigmaaldrich.com Specifically, it is used in a Friedel-Crafts reaction to produce 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a crucial precursor to sertraline. sigmaaldrich.comcookechem.comsigmaaldrich.comsigmaaldrich.com This application underscores the compound's role in constructing complex molecular frameworks for medicinally important molecules.

Beyond this specific synthesis, this compound serves as a general-purpose alkylating agent. sigmaaldrich.comsigmaaldrich.com It is employed to introduce the 3,4-dichlorobenzyl group into various molecules. This reactivity has been harnessed in the synthesis of:

Amides , through reaction with amines. biosynth.com

Antifungal agents , such as certain quinones and sulphonamides. biosynth.com

Specialty polymers , for instance, it acts as an alkylating agent in the synthesis of poly(ether ketone)s that have pendant sulfonic acid groups. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Benzimidazole (B57391) derivatives , such as 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The production of this compound itself can be achieved through the chloromethylation of o-dichlorobenzene. nih.gov

Emerging Research Trends and Future Directions

Current and future research involving this compound continues to build upon its established reactivity while exploring novel applications in materials science and medicinal chemistry. The compound's utility as a building block is being extended to create new functional molecules.

Emerging trends indicate a focus on the synthesis of highly specialized organic compounds. For example, research has demonstrated its use in the preparation of N-(3,4-Dichlorobenzyl)azoles, where regioisomeric products can be discriminated using advanced NMR techniques. researchgate.net This points towards its application in creating libraries of heterocyclic compounds for biological screening.

Another area of research involves its use as a starting material for more complex structures, such as 1'-(3,4-dichlorobenzyl)-7'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, showcasing its utility in constructing spirocyclic systems. prepchem.com

Future directions are likely to focus on leveraging the unique electronic properties conferred by the dichlorinated aromatic ring. Its application in synthesizing functional polymers, as seen with poly(ether ketone)s, suggests potential for creating new materials with tailored properties for applications in electronics or separation technologies. sigmaaldrich.comsigmaaldrich.com Furthermore, its role as a precursor for compounds with potential biological activities, such as antimicrobial or insecticidal properties, remains an active area of investigation for the development of new agrochemicals and pharmaceuticals. ontosight.ai

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIFVWOCPGPNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059252 | |

| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-47-6 | |

| Record name | 3,4-Dichlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,3,4-trichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451PB8SMIE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations

Established and Evolving Synthesis Pathways

The preparation of 3,4-Dichlorobenzyl chloride can be achieved through several distinct synthetic routes, each with its own set of reaction conditions, catalysts, and mechanistic features.

The direct side-chain chlorination of 3,4-Dichlorotoluene (B105583) is a primary industrial method for synthesizing this compound. This process involves the substitution of a hydrogen atom on the methyl group with a chlorine atom, typically via a free-radical mechanism.

Process optimization focuses on maximizing the selectivity for mono-chlorination on the side chain while minimizing the formation of by-products such as dichlorinated (3,4-Dichlorobenzal chloride) and trichlorinated (3,4-Dichlorobenzotrichloride) species, as well as ring-chlorinated isomers. A patented method highlights a two-stage process designed to enhance product purity. In the first stage, 3,4-Dichlorotoluene is heated, and catalysts such as dibenzoyl peroxide and triethanolamine (B1662121) are introduced, followed by the initiation of chlorination. This stage proceeds until the concentration of the starting material is minimal. The second stage involves cooling the mixture, adding elemental iodine as a catalyst, and continuing the chlorination at a reduced rate to convert any remaining intermediates. This dual-catalyst and temperature-staged approach is designed to mitigate the formation of by-products, making the reaction milder and more controllable.

Catalytic innovation is central to improving this synthetic pathway. The choice of catalyst and reaction conditions determines the reaction's efficiency and selectivity.

| Catalyst System | Reaction Stage | Key Process Parameters | Purpose |

| Dibenzoyl Peroxide & Triethanolamine | Stage 1 | Elevated temperature, high chlorine flow rate | Primary chlorination of 3,4-Dichlorotoluene. |

| Elemental Iodine | Stage 2 | Lowered temperature, reduced chlorine flow rate | Conversion of remaining intermediates, minimizing over-chlorination. |

This interactive table summarizes catalytic strategies for the chlorination of 3,4-Dichlorotoluene.

This compound serves as a crucial alkylating agent in Friedel-Crafts reactions, a fundamental method for forming carbon-carbon bonds with aromatic rings. In these reactions, the benzyl (B1604629) chloride acts as an electrophile, reacting with an aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A significant application of this methodology is in the synthesis of a key intermediate for the antidepressant sertraline. In this process, this compound is used in the Friedel-Crafts synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. The mechanism involves the formation of a carbocation from the this compound, facilitated by the Lewis acid. This electrophile then attacks the aromatic ring of the other reactant, leading to the formation of the alkylated product after a deprotonation step. The reaction's success hinges on the proper selection of the Lewis acid catalyst and solvent to control reactivity and prevent side reactions.

The synthesis of this compound from 3,4-Dichlorobenzyl alcohol and chloroform (B151607) is not a standard or well-documented preparative method in chemical literature. Typically, chloroform is not employed as a chlorinating agent for alcohols. While reactions involving the base-catalyzed condensation of chloroform with benzaldehydes to form α-(trichloromethyl)benzyl alcohols are known, this does not yield a benzyl chloride. The conversion of an alcohol to a chloride is generally achieved using specific chlorinating agents like thionyl chloride or hydrogen chloride. Therefore, this specific pathway is not considered an established route for the synthesis of this compound.

The synthesis of this compound from 3,4-Dichlorobenzoic acid is a multi-step process, as thionyl chloride directly converts a carboxylic acid to an acyl chloride, not a benzyl chloride. The viable pathway involves two sequential steps:

Reduction of 3,4-Dichlorobenzoic Acid: The carboxylic acid must first be reduced to the corresponding 3,4-Dichlorobenzyl alcohol. This transformation can be accomplished using various reducing agents. A common method for the analogous 3,5-dichloro isomer involves using a reducing agent like potassium borohydride (B1222165) (KBH₄) in the presence of zinc chloride (ZnCl₂). Other established methods for reducing carboxylic acids to alcohols include the use of lithium aluminum hydride (LiAlH₄).

Chlorination of 3,4-Dichlorobenzyl Alcohol: The resulting alcohol is then converted to this compound using thionyl chloride (SOCl₂).

The mechanism of the second step, the reaction of an alcohol with thionyl chloride, is well-studied. It often proceeds via an internal nucleophilic substitution (SNi) mechanism, particularly in the absence of a base like pyridine. In this mechanism, the alcohol attacks the thionyl chloride, forming an alkyl chlorosulfite intermediate. This intermediate then collapses, with the sulfur dioxide and chloride ion departing. In a non-polar solvent, the chloride attacks from the same face, leading to retention of stereochemistry.

Reaction Thermodynamics: The conversion of the alcohol to the chloride is thermodynamically favorable. This is largely because the reaction produces two stable, gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture, driving the equilibrium toward the product side according to Le Châtelier's principle.

Reaction Kinetics: The reaction rate is dependent on temperature and the substrate's structure. The use of a catalyst, such as catalytic dimethylformamide (DMF) or titanium (IV) chloride, can significantly accelerate the reaction. For reactive benzylic alcohols, the reaction can often proceed rapidly at room temperature or below.

Advanced Synthetic Transformations Utilizing this compound as a Precursor

As a reactive benzylic halide, this compound is a versatile precursor for introducing the 3,4-dichlorobenzyl moiety into a wide array of molecules.

The primary utility of this compound in advanced synthesis lies in its function as a potent alkylating agent for various nucleophiles, including carbon, oxygen, and sulfur atoms. This reactivity enables the construction of complex molecular architectures.

Key Applications as an Alkylating Agent:

| Application Area | Nucleophile Type | Description of Transformation |

| Polymer Chemistry | Oxygen | Used in the synthesis of poly(ether ketone)s that have pendant sulfonic acid groups. |

| Medicinal Chemistry | Sulfur | Employed in the preparation of 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole, a compound with potential biological activity. |

| Agrochemical/Pharmaceutical Synthesis | Carbon (Arene) | Acts as the electrophile in the Friedel-Crafts alkylation to produce a key intermediate for the drug sertraline. |

This interactive table showcases the diverse applications of this compound as an alkylating agent.

In the synthesis of specialized polymers, it can be used to attach the dichlorobenzyl group to the polymer backbone, thereby modifying the polymer's physical and chemical properties. In the synthesis of heterocyclic compounds, it readily reacts with thiol groups to form thioethers, a common structural motif in many biologically active molecules. These examples underscore the compound's importance as a building block in creating value-added chemical products.

Alkylating Agent in Organic Synthesis

Formation of Amides from Ethyl Bromoacetate (B1195939) and Amines

The direct reaction between esters, such as ethyl bromoacetate, and amines to form amides is a known transformation in organic chemistry, though it often requires heat. A competing and typically faster reaction is the N-alkylation of the amine. While this compound is a potent alkylating agent, its specific, direct role in a one-pot reaction involving ethyl bromoacetate and an amine to form an amide is not extensively documented in publicly available research.

Generally, amide synthesis is achieved by activating a carboxylic acid, often by converting it to an acyl chloride, which then readily reacts with an amine. fishersci.it The formation of amides from esters with amines is also possible but can be less direct. iajpr.com

| Reactants | General Product | Typical Conditions |

| Carboxylic Acid + Amine | Amide | Requires coupling agent (e.g., DCC, HATU) or conversion of acid to acyl chloride. nih.gov |

| Acyl Chloride + Amine | Amide | Aprotic solvent, often with a base like pyridine, at room temperature. fishersci.it |

| Ester + Amine | Amide | Often requires heat to proceed. |

This table outlines general principles of amide synthesis.

Synthesis of Poly(ether ketone)s with Pendant Sulfonic Acid Groups

Poly(arylene ether ketone)s (PAEKs) are high-performance polymers typically synthesized through nucleophilic substitution or electrophilic Friedel-Crafts acylation pathways. vt.eduresearchgate.net The synthesis via Friedel-Crafts acylation involves the condensation of monomers like isophthaloyl chloride or terephthaloyl chloride with aryl ethers, catalyzed by a Lewis acid such as aluminum trichloride. vt.edu

While chlorinated monomers like 4,4'-dichlorobenzophenone (B107185) can be used in the synthesis of poly(ether ketone)s, the specific incorporation of this compound into the backbone or as a pendant group in the synthesis of sulfonated poly(ether ketone)s is a specialized process. researchgate.net The benzyl chloride group could be used to introduce the 3,4-dichlorobenzyl moiety onto the polymer backbone or a monomer prior to polymerization. Subsequent sulfonation of the aromatic rings would then yield the desired polymer with pendant sulfonic acid groups.

Alkylation of Azoles for Sigma Receptor Ligand Research

Sigma receptors (σRs) are recognized as promising targets for the development of novel therapeutics, particularly in the field of oncology. nih.gov The development of ligands for these receptors often involves the synthesis of complex heterocyclic structures. Azoles are a class of nitrogen-containing heterocycles that are common scaffolds in such ligands.

The alkylation of azoles is a key synthetic step, and benzyl chlorides are effective reagents for this transformation. Research into potent sigma receptor ligands has involved the synthesis of 2,7-diazaspiro[4.4]nonane derivatives. nih.gov In these syntheses, alkylation and acylation reactions are employed to introduce various substituents. For instance, the presence of 3,4-dichloro substitution on a phenyl ring attached to the core structure has been shown to result in low nanomolar affinity for sigma receptors. nih.gov The synthesis of such compounds can involve the use of reagents like 3,4-dichlorophenylacetic acid or corresponding acyl chlorides, which can be derived from this compound. nih.gov

Intermediate in Complex Molecule Synthesis

This compound is a valuable building block for constructing more intricate molecules, particularly those containing the 3,4-dichlorobenzyl moiety, which is often explored for its potential biological activities.

Preparation of 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole

Benzimidazole (B57391) derivatives are a significant class of heterocyclic compounds with a wide range of therapeutic applications. nih.govresearchgate.netsemanticscholar.org The synthesis of 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole involves the formation of a thioether linkage.

The synthetic route proceeds via the reaction of 5,6-dichloro-2-mercaptobenzimidazole (also known as 5,6-dichlorobenzimidazole-2-thiol) with this compound. scbt.com In this nucleophilic substitution reaction, the thiol group of the benzimidazole acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the chloride ion to form the target thioether.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 5,6-dichloro-2-mercaptobenzimidazole scbt.com | This compound | 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole | Nucleophilic Substitution |

This table outlines the key components for the synthesis of 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole.

Synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d]nih.govresearchgate.netoxazin-4-one via Anthranilic Acid Coupling

The compound 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one has been synthesized and evaluated for its potential as an anticancer agent. researchgate.netubaya.ac.id The synthesis was successfully achieved with a high yield (88%) by reacting anthranilic acid with 3,4-dichlorobenzoyl chloride. researchgate.netubaya.ac.id

This reaction is a classic method for preparing 2-aryl-3,1-benzoxazin-4-one derivatives. researchgate.netnih.gov The mechanism involves the acylation of the amino group of anthranilic acid by the acyl chloride, followed by a second reaction with the carboxylic acid group, leading to cyclization and the formation of the benzoxazinone (B8607429) ring.

While the direct reactant is 3,4-dichlorobenzoyl chloride, this compound serves as a readily available precursor. This compound can be oxidized to 3,4-dichlorobenzoic acid, which is then converted to the required 3,4-dichlorobenzoyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

Formation of o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- and its Derivatives

The synthesis of α-aroyl o-toluic acids involves the introduction of an acyl group onto the methyl carbon of o-toluic acid. This can be achieved through a Friedel-Crafts acylation reaction. khanacademy.orgsemanticscholar.orgbeilstein-journals.org In this context, the synthesis of o-toluic acid, alpha-(3,4-dichlorobenzoyl)- would involve the reaction of a suitable derivative of o-toluic acid with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride. researchgate.netrsc.org

Synthesis of 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride and Derivatives

Stage 1: Williamson Ether Synthesis

The initial step involves a classic Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com In this reaction, the sodium salt of a hydroxybenzoic acid, typically 4-hydroxybenzoic acid, acts as a nucleophile. This alkoxide attacks the electrophilic benzylic carbon of this compound. The reaction proceeds via an SN2 mechanism, where the chloride ion is displaced, resulting in the formation of a new carbon-oxygen bond and yielding 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid. wikipedia.orglibretexts.org

Stage 2: Acyl Chloride Formation

The carboxylic acid functional group of the intermediate product is then converted into a more reactive acyl chloride. This transformation is commonly achieved by treating the carboxylic acid with a chlorinating agent. A widely used and effective method involves the use of oxalyl chloride in a suitable solvent like dichloromethane, with a catalytic amount of N,N-dimethylformamide (DMF). blogspot.comcommonorganicchemistry.com The DMF acts as a catalyst by first reacting with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. youtube.comchegg.com This reagent then activates the carboxylic acid, facilitating the nucleophilic attack by the chloride ion to form the final product, 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride, along with gaseous byproducts like carbon dioxide and carbon monoxide. chegg.com

Exploration in the Synthesis of Lamotrigine and Related Scaffolds

Lamotrigine, an anticonvulsant drug, is chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine. mansapublishers.com A critical examination of its synthesis reveals that the primary aromatic precursor is derived from 2,3-dichlorobenzoyl cyanide. mansapublishers.comresearchgate.net

Notably, this compound is not a direct precursor in the established synthesis of Lamotrigine itself. Instead, the isomeric 3,4-dichlorobenzoyl chloride is considered a significant process-related impurity. google.com The presence of this 3,4-dichloro isomer in the 2,3-dichlorobenzoyl chloride starting material can lead to the formation of the corresponding 6-(3,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine impurity in the final drug substance. pharmaffiliates.com Therefore, in the context of Lamotrigine synthesis, the focus is on minimizing the presence of 3,4-dichloro isomers to ensure the purity and quality of the active pharmaceutical ingredient. google.com Methods have been developed for the specific detection of these types of synthetic impurities at very low levels. nih.gov

Catalysis and Reaction Condition Optimization in this compound Chemistry

Role of Catalysts (e.g., Ferric Chloride, Oxalyl Dichloride, DMF) in Reaction Efficiency and Selectivity

Catalysts are fundamental to controlling the efficiency and selectivity of reactions involving this compound.

Ferric Chloride (FeCl3) : As a strong Lewis acid, ferric chloride is a classic catalyst for Friedel-Crafts alkylation reactions. nih.govmt.com It functions by accepting a lone pair of electrons from the chlorine atom of the benzyl chloride, polarizing the C-Cl bond and generating a benzylic carbocation or a carbocation-like complex. mt.compharmacyfreak.com This highly electrophilic species then attacks an aromatic ring, leading to the formation of a new carbon-carbon bond. libretexts.org This catalytic approach is employed in the synthesis of key intermediates for pharmaceuticals like sertraline, where this compound is used to alkylate an aromatic substrate. researchgate.netgoogle.comuomphysics.net

Oxalyl Dichloride and DMF : This reagent pair is not used to catalyze reactions of this compound directly but is crucial for activating carboxylic acids in related synthetic sequences. As detailed in section 2.2.2.4, DMF catalyzes the reaction of oxalyl chloride with a carboxylic acid to form an acyl chloride. researchgate.net The mechanism involves the formation of the electrophilic Vilsmeier reagent from DMF and oxalyl chloride. organic-chemistry.orgslideshare.netwikipedia.orgname-reaction.com This intermediate is highly reactive towards the carboxylic acid, leading to a rapid and clean conversion to the acyl chloride under mild conditions. blogspot.com

| Catalyst/Reagent | Primary Role in this compound Chemistry | Reaction Type |

| Ferric Chloride (FeCl3) | Activates the C-Cl bond to generate an electrophile. | Friedel-Crafts Alkylation |

| Oxalyl Dichloride | Chlorinating agent for converting carboxylic acids to acyl chlorides. | Acyl Halogenation |

| DMF (catalytic) | Activates oxalyl chloride to form the Vilsmeier reagent. | Acyl Halogenation |

Impact of Solvent Systems and Temperature Control on Yield and Purity

The choice of solvent and precise temperature control are critical parameters that significantly influence the outcome of reactions involving this compound, particularly in Friedel-Crafts alkylations.

Temperature Control : Temperature has a profound effect on both reaction rate and selectivity. researchgate.net While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts through side reactions like polyalkylation or isomerization. researchgate.net For Friedel-Crafts reactions, maintaining a specific temperature range, often from 10°C to 30°C, is crucial for maximizing the yield of the desired product and minimizing impurities. google.com In some cases, increasing the temperature can overcome activation energy barriers and improve conversion, but this must be balanced against the potential loss of selectivity. researchgate.net

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity : This refers to the preference for bond formation at one position over another. In Friedel-Crafts alkylations using this compound, the regioselectivity is determined by the directing effects of substituents already present on the aromatic substrate being alkylated. vanderbilt.edu Electron-donating groups on the substrate will direct the incoming 3,4-dichlorobenzyl group to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position. vanderbilt.edu Steric hindrance can also play a significant role, often favoring substitution at the less hindered position (e.g., para over ortho).

Stereoselectivity : this compound itself is an achiral molecule. Therefore, reactions involving this compound will not be stereoselective unless other factors introduce chirality. Stereoselectivity can arise if the substrate it reacts with is chiral, if a chiral catalyst is used, or if a chiral auxiliary is employed. For instance, in the synthesis of sertraline, a key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, is chiral. uomphysics.net The subsequent reduction of this tetralone creates a second chiral center, leading to different stereoisomers (cis and trans), and methods are designed to selectively produce the desired cis isomer. google.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound traditionally involves the chlorination of dichlorotoluene. Applying green chemistry principles aims to make this process more environmentally benign and efficient. wjpmr.comresearchgate.net

Key areas for improvement include:

Catalysis : Moving away from stoichiometric reagents to catalytic ones. For the nuclear chlorination of p-chlorotoluene to form 2,4- and 3,4-dichlorotoluene, catalysts like zirconium tetrachloride have been explored to improve the isomer ratio. google.com For the subsequent side-chain chlorination, traditional methods often rely on radical initiators. Greener alternatives focus on photocatalytic methods using visible light, which can operate under milder conditions. researchgate.netorganic-chemistry.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. wjpmr.com This involves minimizing the use of protecting groups and reducing the number of synthetic steps. nih.gov

Safer Solvents and Reagents : Replacing hazardous solvents and reagents with safer alternatives. For example, using N-chlorosuccinimide as a safer chlorine source instead of chlorine gas for benzylic chlorinations has been investigated. organic-chemistry.org The use of solid acid catalysts like zeolites can also replace corrosive and difficult-to-handle Lewis acids like AlCl3 in some applications. researchgate.net

Advanced Chemical Reactivity and Mechanistic Studies

Mechanisms of Action as an Alkylating Agent

An alkylating agent is a chemical compound that introduces an alkyl group into another molecule through covalent bonding. 3,4-Dichlorobenzyl chloride functions as an effective alkylating agent due to the lability of the chlorine atom on the benzylic carbon. sigmaaldrich.comsigmaaldrich.com This reactivity is central to its application in the synthesis of more complex molecules, including polymers and pharmaceutical intermediates. sigmaaldrich.com

The primary mechanism of alkylation by this compound involves a reaction with a nucleophile. A nucleophile is a chemical species rich in electrons, possessing a lone pair that it can donate to form a new covalent bond. longdom.org The carbon atom of the chloromethyl (-CH₂Cl) group in this compound is electrophilic. This is due to the high electronegativity of the attached chlorine atom, which polarizes the carbon-chlorine (C-Cl) bond, drawing electron density away from the carbon and imparting a partial positive charge (δ+) upon it.

The potent alkylating nature of this compound allows it to form stable covalent bonds with a variety of molecular targets, including biological macromolecules. Alkylating agents are known to react with nucleophilic sites present in proteins and nucleic acids. kinxcdn.com The most significant biological targets are often the nucleobases within DNA. wikipedia.org

Specifically, the nitrogen and oxygen atoms in DNA bases such as guanine (B1146940), adenine, and cytosine are nucleophilic. The N7 position of guanine is particularly susceptible to alkylation. wikipedia.org By forming a covalent adduct with DNA, an alkylating agent can disrupt its structure and function. This can interfere with DNA replication and transcription, which is a mechanism of action for certain antineoplastic agents. wikipedia.org Similarly, nucleophilic amino acid residues in proteins (such as cysteine, histidine, and lysine) can be targeted and alkylated, leading to altered protein structure and loss of function.

Substitution Reactions

The hallmark reaction of this compound is nucleophilic substitution at the benzylic carbon. This reaction can proceed through different mechanistic pathways, primarily the Sɴ1 (substitution, nucleophilic, unimolecular) and Sɴ2 (substitution, nucleophilic, bimolecular) pathways. organic-chemistry.orgyoutube.com

Benzyl (B1604629) halides like this compound are capable of reacting via both Sɴ1 and Sɴ2 mechanisms, with the predominant pathway being highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. quora.comspcmc.ac.in

Sɴ2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. libretexts.org The bond to the nucleophile forms at the same time as the bond to the leaving group breaks. The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. quora.com

Sɴ1 Mechanism: This is a two-step pathway. The first, and rate-determining, step is the spontaneous dissociation of the leaving group (Cl⁻) to form a carbocation intermediate. libretexts.org For benzyl halides, this pathway is viable because the resulting benzylic carbocation is significantly stabilized by resonance; the positive charge is delocalized over the adjacent aromatic ring. quora.comspcmc.ac.in In the second step, this carbocation rapidly reacts with a nucleophile. The Sɴ1 mechanism is favored by weak nucleophiles and polar protic solvents, which can solvate both the leaving group anion and the carbocation intermediate. quora.com

| Feature | Sɴ1 Pathway | Sɴ2 Pathway |

| Kinetics | First-order (rate = k[Substrate]) | Second-order (rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Stereochemistry | Racemization | Inversion of configuration |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Substrate Factor | Stabilized carbocation (e.g., benzylic) | Sterically unhindered substrate |

The two chlorine atoms on the benzene (B151609) ring at positions 3 and 4 exert a profound electronic influence on the reactivity of the benzylic chloride. Halogens exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, and weakly electron-donating through resonance (+R) via their lone pairs. For halogens, the inductive effect typically outweighs the resonance effect.

Effect on Sɴ1 Reactivity: The rate of the Sɴ1 reaction is determined by the stability of the carbocation intermediate. The strong electron-withdrawing inductive effect of the two chlorine atoms destabilizes the positive charge of the benzylic carbocation. spcmc.ac.in This destabilization increases the activation energy for carbocation formation, thereby slowing down the Sɴ1 pathway compared to unsubstituted benzyl chloride.

Effect on Sɴ2 Reactivity: In the Sɴ2 transition state, there is a buildup of negative charge as the new bond forms and the old bond breaks. The electron-withdrawing nature of the chlorine substituents can help to stabilize this electron-rich transition state, potentially leading to an acceleration of the Sɴ2 reaction rate relative to the unsubstituted analogue. spcmc.ac.in Therefore, the presence of the dichloro-substituents on the ring tends to disfavor the Sɴ1 pathway while potentially favoring the Sɴ2 pathway.

| Substituent Effect on Ring | Impact on Sɴ1 Intermediate (Carbocation) | Impact on Sɴ1 Rate | Impact on Sɴ2 Transition State | Impact on Sɴ2 Rate |

| Electron-Donating Groups (EDG) | Stabilizes positive charge | Increases | Destabilizes | Decreases |

| Electron-Withdrawing Groups (EWG) (e.g., -Cl) | Destabilizes positive charge | Decreases | Stabilizes | Increases |

Oxidation and Reduction Pathways

Beyond substitution reactions, the benzylic carbon of this compound is also susceptible to both oxidation and reduction.

Oxidation Pathways: The benzylic carbon can be oxidized to higher oxidation states. The reaction with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an alkaline medium or chromic acid, results in the formation of 3,4-Dichlorobenzoic acid. wikipedia.orgucr.edu This reaction proceeds by oxidizing the -CH₂Cl group to a carboxylic acid (-COOH) group. Milder oxidation conditions could potentially yield 3,4-Dichlorobenzaldehyde, although aldehydes formed from benzyl halides can be readily oxidized further to the carboxylic acid. ucr.edu

Reduction Pathways: The benzylic chloride can be readily reduced. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or treatment with hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the C-Cl bond, replacing the chlorine atom with a hydrogen atom. This process would convert this compound into 3,4-Dichlorotoluene (B105583). The aromatic chlorine atoms are generally resistant to these reduction conditions, allowing for selective reduction of the benzylic position. Reduction of the aromatic ring itself would require much more vigorous conditions, such as a Birch reduction.

Hydrolysis Reactions and Stability in Aqueous Environments

The stability and reactivity of this compound in aqueous environments are significantly influenced by the electronic effects of the chloro substituents on the benzene ring. Hydrolysis of benzyl chlorides, also known as solvolysis in aqueous solutions, can proceed through different mechanisms, primarily distinguished as stepwise (SN1-like) or concerted (SN2-like) pathways. The specific pathway is sensitive to the substitution pattern on the aromatic ring.

Studies on the solvolysis of a series of ring-substituted benzyl chlorides in aqueous solutions provide insight into the behavior of the 3,4-dichloro substituted compound. Research involving twenty-seven mono-, di- (including 3,4), and tri-substituted benzyl chlorides has shown a vast range in reaction rates. For instance, the first-order rate constant for solvolysis in 20% acetonitrile (B52724) in water decreases dramatically from 2.2 s⁻¹ for the electron-donating 4-methoxybenzyl chloride to 1.1 x 10⁻⁸ s⁻¹ for the strongly deactivated 3,4-dinitrobenzyl chloride nih.gov.

The mechanism for these reactions can be probed using the Hammett equation, which separates the resonance (σr) and polar (σn) effects of the substituents nih.gov. For substrates with electron-withdrawing groups, like this compound, the reaction tends to follow a concerted (ANDN or SN2) mechanism. This is in contrast to substrates with electron-donating substituents, which favor a stepwise (DN + AN or SN1) mechanism involving a carbocation intermediate nih.gov. The presence of two chlorine atoms on the ring in this compound withdraws electron density, destabilizing the formation of a benzyl carbocation and thus disfavoring the SN1 pathway.

The rate of hydrolysis is also sensitive to the composition of the aqueous solvent. The product selectivity, for example, the ratio of reaction with different nucleophilic solvents like methanol (B129727) (kMeOH) and trifluoroethanol (kTFE) in a mixed aqueous medium, can also elucidate the reaction mechanism. Sharp increases in selectivity are observed with decreasing reactivity of substituted benzyl chlorides, which is consistent with shifts in the transition state structure for a concerted solvolysis reaction nih.govnih.gov.

| Substituent | ksolv (s⁻¹) in 20% Acetonitrile/Water |

|---|---|

| 4-Methoxy | 2.2 |

| 3,4-Dinitro | 1.1 x 10⁻⁸ |

Data sourced from studies on ring-substituted benzyl chlorides nih.gov.

Computational Chemistry and Reactivity Prediction

Computational chemistry provides powerful tools to predict and understand the reactivity of molecules like this compound at an electronic level.

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and reactivity of chemical compounds longdom.orgnih.govlongdom.org. DFT calculations can determine various molecular properties, including energies, geometries, charge distributions, and reaction pathways fu-berlin.de. The accuracy of DFT is highly dependent on the choice of functional and basis set nih.gov.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently applied in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme nih.gov.

In silico studies have been performed on compounds synthesized from the related 3,4-dichlorobenzoyl chloride. For example, 2-(3,4-dichlorophenyl)-4H-benzo[d] acs.orgsigmaaldrich.comoxazin-4-one was selected for synthesis based on molecular docking studies that evaluated its potential to bind to the active site of Methionyl-tRNA synthetase, an enzyme target researchgate.netpjps.pknih.gov. In such studies, a series of designed compounds are docked into the enzyme's active site, and their binding affinities are calculated and ranked using scoring functions. The compound derived from the 3,4-dichloro starting material exhibited a favorable docking score, suggesting a good potential for binding and inhibition, which guided its subsequent synthesis and in vitro testing researchgate.netpjps.pk.

Beyond predicting binding affinities, in silico methods are instrumental in elucidating complex reaction mechanisms. Computational studies can map out the entire reaction pathway, identifying transition states and intermediates that are often difficult to observe experimentally.

For derivatives of this compound, computational approaches can model the reaction steps involved in their synthesis or subsequent transformations. For instance, the synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d] acs.orgsigmaaldrich.comoxazin-4-one involves the reaction of anthranilic acid with 3,4-dichlorobenzoyl chloride researchgate.netpjps.pknih.gov. Quantum chemical calculations can be used to model the energetics of this two-step reaction, clarifying the roles of reactants and intermediates and rationalizing the observed product yield. These studies provide a molecular-level understanding of reaction pathways, complementing experimental observations.

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are indispensable for confirming the structure of reactants, intermediates, and products in mechanistic studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. In the context of this compound, which has a specific substitution pattern, NMR is crucial for distinguishing it from its other regioisomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-dichlorobenzyl chloride).

The ¹H NMR and ¹³C NMR spectra of dichlorinated benzene derivatives are highly dependent on the positions of the chlorine atoms due to symmetry and electronic effects. For dichlorobenzenes, the number of distinct signals in the aromatic region of the ¹³C NMR spectrum is a clear indicator of the substitution pattern: 1,4-isomers show two signals, 1,2-isomers show three, and 1,3-isomers show four pearson.com. Similarly, the ¹H NMR spectrum of this compound will exhibit a characteristic pattern of signals for its three aromatic protons, distinct from the patterns of other isomers study.com.

In synthetic applications, when this compound is used as a reagent, NMR is essential for confirming the structure of the products. For example, in the synthesis of N-(3,4-Dichlorobenzyl)azoles, where the dichlorobenzyl group is attached to a nitrogen atom of an azole ring, regioisomeric products are possible. ¹³C-NMR data and Nuclear Overhauser Effect (NOE) difference spectroscopy have been successfully used to discriminate between these potential isomers, confirming the precise location of the N-alkylation by the 3,4-dichlorobenzyl moiety mdpi.com.

| Isomer | Number of Unique Carbon Signals |

|---|---|

| 1,2-Dichlorobenzene (ortho) | 3 |

| 1,3-Dichlorobenzene (meta) | 4 |

| 1,4-Dichlorobenzene (para) | 2 |

This principle helps in the characterization of substituted benzyl chlorides pearson.com.

Infrared (IR) and Mass Spectrometry (MS) for Structural Elucidation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental analytical techniques for the structural elucidation of this compound. These methods provide complementary information regarding the compound's functional groups and molecular weight, confirming its identity.

Infrared (IR) Spectroscopy:

The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds and structural features. Analysis of the spectrum reveals the presence of the aromatic ring, the chloromethyl group, and the carbon-chlorine bonds. Different sampling techniques can be employed to obtain the IR spectrum, including Fourier Transform Infrared (FTIR) spectroscopy of a neat sample in a capillary cell, Attenuated Total Reflectance (ATR)-IR, and vapor phase IR spectroscopy. nih.gov The key vibrational modes are:

C-H Stretching (Aromatic): The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H stretching of the chloromethyl (-CH₂Cl) group is observed in the region of 3000-2850 cm⁻¹.

C=C Stretching (Aromatic): The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring are found in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The stretching vibrations for the C-Cl bonds are typically observed in the fingerprint region, generally between 800-600 cm⁻¹. The presence of multiple chlorine atoms on the benzene ring and one on the methyl group will result in a complex pattern in this region.

CH₂ Bending: The bending (scissoring) vibration of the CH₂ group is expected around 1465 cm⁻¹.

These distinct absorption bands collectively provide a unique fingerprint for this compound, allowing for its unambiguous identification.

Mass Spectrometry (MS):

Mass spectrometry provides crucial information about the molecular weight and isotopic distribution of this compound. The mass spectrum is characterized by a molecular ion peak and several fragment ions, which arise from the cleavage of the molecule under the high-energy conditions of the mass spectrometer.

The key features of the mass spectrum of this compound include:

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (194 g/mol for the most abundant isotopes). Due to the presence of three chlorine atoms, a characteristic isotopic pattern is observed for the molecular ion peak, with contributions from both ³⁵Cl and ³⁷Cl isotopes.

Major Fragment Ions: The fragmentation pattern provides further structural confirmation. The most abundant peaks in the mass spectrum of this compound are typically observed at the following m/z values:

m/z 159: This is often the base peak and corresponds to the loss of a chlorine atom from the molecular ion, forming the dichlorobenzyl cation.

m/z 161: This peak is part of the isotopic cluster of the dichlorobenzyl cation, reflecting the presence of two chlorine atoms.

m/z 123: This fragment likely arises from the loss of the CH₂Cl group from the molecular ion. nih.gov

The precise mass and isotopic distribution pattern of the molecular ion and its fragments serve as definitive evidence for the elemental composition and structure of this compound.

| Technique | Observation | Interpretation |

|---|---|---|

| Infrared (IR) Spectroscopy | Characteristic absorption bands | Presence of aromatic C-H, aliphatic C-H, C=C, and C-Cl bonds |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) with isotopic pattern | Confirms molecular weight and presence of three chlorine atoms |

| Mass Spectrometry (MS) | Major fragment peaks at m/z 159, 161, 123 | Confirms the dichlorobenzyl and chloromethyl moieties |

Advanced Spectroscopic Techniques for Understanding Electronic Properties

Beyond standard structural elucidation, advanced spectroscopic techniques can provide deeper insights into the electronic properties of this compound. These properties are governed by the distribution of electrons within the molecule and are crucial for understanding its reactivity and intermolecular interactions.

Nuclear Quadrupole Resonance (NQR) Spectroscopy:

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for investigating the local electronic environment of quadrupolar nuclei, such as the chlorine isotopes (³⁵Cl and ³⁷Cl). The principle of NQR is based on the interaction of the nuclear quadrupole moment of the chlorine atoms with the surrounding electric field gradient (EFG) generated by the valence electrons in the C-Cl bonds. This interaction leads to quantized energy levels, and transitions between these levels can be induced by radiofrequency radiation.

The NQR frequency is highly sensitive to the nature of the chemical bond and the local crystalline environment. For this compound, three distinct chlorine atoms are present, each in a unique electronic environment: two attached to the aromatic ring at positions 3 and 4, and one in the benzylic position. Consequently, the ³⁵Cl NQR spectrum is expected to show distinct resonance frequencies for each of these chlorine atoms, providing valuable information about the electron distribution and the nature of the C-Cl bonds.

The quadrupole coupling constant, which can be derived from the NQR frequency, is directly related to the EFG at the nucleus and provides a quantitative measure of the covalent character and π-electron population of the C-Cl bonds. nih.gov Variations in the NQR frequencies can reveal subtle differences in the electronic structure arising from the positions of the chlorine atoms on the aromatic ring and the influence of the chloromethyl group.

Investigative Toxicology and Environmental Fate

Toxicological Research Mechanisms

The investigation into the toxic effects of 3,4-Dichlorobenzyl chloride involves various scientific approaches to understand its behavior at cellular and molecular levels.

Cellular and Molecular Mechanisms of Toxicity

Research into the specific cellular and molecular damage mechanisms of this compound is ongoing. Its reactivity is a key factor in its toxicological profile. As a halogenated aromatic compound, its interactions with biological systems are of primary interest.

The environmental persistence of this compound is a significant concern, primarily due to its resistance to microbial degradation. Standard xenobiotic metabolism pathways that break down foreign chemicals appear to be ineffective against this compound.

Data from ready biodegradability screening tests, specifically the Modified MITI test (I) conducted according to OECD Guideline 301C, showed that this compound exhibits 0% biodegradation over a 28-day period. nite.go.jp This resistance to breakdown indicates that the compound persists in the environment, potentially leading to long-term exposure and accumulation. nite.go.jpsolubilityofthings.com Safety data sheets for the compound frequently note that information on persistence and degradability is either unavailable or that the substance is not expected to be readily biodegradable. fishersci.comcpachem.comfishersci.com

While direct studies on the impact of this compound on specific signaling pathways like NF-κB and Ca2+ signaling are not extensively documented, its role as a chemical intermediate provides indirect evidence of its moiety's biological relevance. The 3,4-dichlorobenzyl group is a structural component in various more complex molecules that have been synthesized and tested for their effects on these critical cellular pathways.

For instance, this compound is a precursor in the synthesis of compounds designed to modulate inflammatory responses. Research has shown that derivatives synthesized from it can suppress inflammatory pathways by inhibiting NF-κB signaling.

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid , synthesized using this compound, was found to downregulate the NF-κB pathway in human cell lines.

Similarly, 4-(3,4-Dichlorobenzyl)-6,7-dimethoxyisoquinoline methanesulfonate , also prepared from this compound, was observed to reduce the production of pro-inflammatory cytokines by inhibiting NF-κB signaling.

Furthermore, derivatives of this compound have been investigated for their potential to affect calcium signaling pathways, which are crucial for numerous physiological processes.

In Vitro Toxicological Assays and Predictive Models

In vitro testing and hazard classifications provide crucial data on the inherent toxicity of this compound without the use of live animal testing. Standardized assays and globally harmonized system (GHS) classifications consistently identify it as a hazardous substance.

The compound is classified as causing severe skin burns and eye damage, and it may also cause respiratory irritation. thermofisher.comnih.govdguv.detcichemicals.com This information is typically derived from a combination of direct experimental evidence and predictive models based on chemical structure and reactivity.

| Hazard Classification | Category | GHS Code | Description | Sources |

| Skin Corrosion / Irritation | 1B / 1C | H314 | Causes severe skin burns and eye damage. | thermofisher.comnih.govtcichemicals.com |

| Serious Eye Damage / Irritation | 1 | - | Causes serious eye damage. | thermofisher.com |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation. | nih.govdguv.de |

Furthermore, specific in vitro toxicological studies have been conducted to assess the genotoxic potential of this compound. The Japan Existing Chemical Database (JECDB) indicates that the compound has been subjected to the following assays:

Bacterial Reverse Mutation Test (Ames test) nihs.go.jp

In Vitro Mammalian Chromosome Aberration Test nihs.go.jp

Derivatives synthesized using this compound have also been evaluated in in vitro systems. For example, novel selenium compounds were assessed for mutagenicity using a modified Ames fluctuation test, and other oxadiazole derivatives showed low toxicity to human cells in culture. biorxiv.orgscispace.com

Toxicogenomics and Transcriptome Analysis in Response to Exposure

Toxicogenomics and transcriptome analysis are advanced methods used to understand the mechanisms of toxicity by examining changes in gene expression within an organism or cell culture following exposure to a chemical.

Despite the utility of these technologies, a review of publicly available scientific literature indicates that no specific toxicogenomic or transcriptome analysis studies have been published for direct exposure to this compound. Research in this area has focused on structurally related compounds but not on this compound itself.

Assessment of Mixture Toxicity and Synergistic Effects

The assessment of how this compound interacts with other chemicals is important for understanding its real-world impact. While comprehensive environmental mixture toxicity studies are limited, patent literature and specific research studies indicate its use in mixtures designed to produce synergistic effects.

Insecticidal Formulations : A patent describes a mixture containing this compound with other active substances to create an insecticide with a synergistic effect. google.com

Antimicrobial Synergy : In a study on reactive selenium species, a precursor molecule synthesized using this compound was later included in tests to investigate synergistic antimicrobial effects when combined with conventional antibiotics. uni-saarland.de

Immunological Adjuvants : Another patent lists this compound among a group of chemicals in the context of creating synergistic effects of adjuvants to enhance the humoral immune response. googleapis.com

These examples show that the compound is recognized for its potential to contribute to the enhanced, or synergistic, activity of chemical mixtures in various applications.

Environmental Degradation and Biotransformation Studies

The environmental persistence and transformation of this compound are dictated by a combination of microbial, chemical, and photochemical processes. Understanding these degradation pathways is crucial for assessing its ecological impact.

The biodegradation of chlorinated aromatic compounds like this compound is a key process in their environmental dissipation. While specific studies on this compound are limited, the degradation of structurally related compounds, such as chloroanilines and chlorobenzenes, provides significant insight into its likely microbial fate.

Microorganisms, particularly bacteria and fungi, can metabolize chlorinated hydrocarbons through various pathways. epa.govresearchgate.net For many chlorinated compounds, a period of acclimation may be necessary before microbial populations can effectively degrade the substance. epa.gov The primary mechanism often involves the initial hydrolysis of the benzyl (B1604629) chloride group, followed by degradation of the resulting aromatic ring.

The degradation of related compounds like propanil (B472794) rapidly yields 3,4-dichloroaniline (B118046) (3,4-DCA), a persistent and toxic metabolite. nih.govresearchgate.net Bacterial consortia have been shown to completely degrade linuron, another phenylurea herbicide, which also produces 3,4-DCA as an intermediate. In one such consortium, a Variovorax strain was isolated that could degrade 3,4-DCA, leading to complete dechlorination of the aromatic ring. nih.gov The ability of microbial communities to utilize chloroaromatic compounds as a sole source of carbon and energy has been demonstrated, with degradation percentages quantified by High-Performance Liquid Chromatography (HPLC). iaea.org

The general pathways for the microbial breakdown of chloroaromatic compounds often proceed as follows:

Initial Transformation : Phenylamide herbicides and similar compounds are often broken down to chloroanilines. epa.gov In the case of this compound, hydrolysis to 3,4-dichlorobenzyl alcohol is a likely initial step.

Oxidation and Ring Cleavage : The resulting chloroanilines or chlorophenols can be oxidized to chlorocatechols. epa.gov These chlorocatechols are key intermediates that can be converted through various mechanisms, such as modified ortho- or meta-cleavage pathways, into non-chlorinated products that can enter central metabolic cycles. epa.govnih.gov

The efficiency of microbial degradation is influenced by several factors, including the degree of chlorination, the position of chlorine atoms, and environmental conditions like pH, temperature, and the availability of other nutrients. epa.gov

Abiotic processes, including photolysis and hydrolysis, are significant degradation routes for this compound in the environment. nih.govresearchgate.net

Photodegradation: When released into the atmosphere, this compound is expected to exist primarily in the vapor phase. nih.gov In this state, it is degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for this reaction ranges from 12 to 21 days for various dichlorobenzyl chloride isomers. nih.gov Direct photolysis, induced by UV radiation from sunlight, can also contribute to its degradation in aquatic environments. scispace.com This process can involve the homolytic cleavage of the carbon-chlorine (C-Cl) bond. scispace.com For related chlorinated compounds, photodegradation can lead to photonucleophilic substitution, where chlorine atoms are replaced by hydroxyl groups, ultimately leading to the breakdown of the aromatic ring into smaller aliphatic acids. scispace.com

Hydrolytic Degradation: Hydrolysis is a dominant and rapid degradation pathway for dichlorobenzyl chloride in aquatic environments and moist soils. nih.gov The presence of the chloromethyl group makes the compound susceptible to nucleophilic attack by water. Based on the rapid hydrolysis of its structural analog, benzyl chloride, the hydrolysis half-life of dichlorobenzyl chloride at pH 7 and 25°C is estimated to be approximately 15 hours. nih.gov This rapid hydrolysis significantly reduces the importance of other fate processes like volatilization and biodegradation for the parent compound in aquatic systems. nih.gov The primary product of hydrolysis is 3,4-dichlorobenzyl alcohol and hydrochloric acid.

| Degradation Mechanism | Environment | Key Reactants/Conditions | Primary Products | Estimated Half-Life |

| Photodegradation | Atmosphere | Photochemically-produced hydroxyl radicals (•OH) | Oxidized fragments | 12-21 days nih.gov |

| Hydrolysis | Water / Moist Soil | Water (H₂O) | 3,4-Dichlorobenzyl alcohol, Hydrochloric acid | ~15 hours (at pH 7, 25°C) nih.gov |

The environmental distribution and persistence of this compound are largely governed by its rapid hydrolysis.

Fate in Aquatic Ecosystems: Upon release into water, this compound is expected to undergo rapid hydrolysis. nih.gov This process is the primary determinant of its fate, limiting the significance of other pathways such as volatilization from water surfaces, adsorption to suspended solids and sediment, and bioconcentration in aquatic organisms. nih.gov While the parent compound is very toxic to aquatic life, its rapid degradation mitigates long-term exposure, though the toxicity of its degradation products must be considered. sdfine.com

Fate in Terrestrial Ecosystems: In moist soil environments, hydrolysis is also the principal degradation pathway. nih.gov Due to this rapid transformation, processes like volatilization from soil surfaces and biodegradation of the parent compound are not considered significant. nih.gov Based on its chemical structure, the soil adsorption coefficient (Koc) for dichlorobenzyl chloride is estimated to be around 1,400, suggesting it would have low mobility in soil if it were persistent. nih.gov However, the rate of hydrolysis is such that significant leaching or movement of the parent compound is unlikely.

The degradation of this compound results in the formation of several intermediate and final products, each with its own environmental profile.

3,4-Dichlorobenzyl alcohol : This is the direct product of the hydrolysis of this compound. nih.gov It is generally less reactive than the parent benzyl chloride.

3,4-Dichloroaniline (3,4-DCA) : While not a direct metabolite of this compound hydrolysis, it is a major and persistent degradation product of many widely used herbicides that share the 3,4-dichlorophenyl structure, such as propanil and linuron. nih.govresearchgate.net Microbial degradation of the 3,4-dichlorophenyl moiety often proceeds via 3,4-DCA, which has been frequently detected in both groundwater and surface waters. researchgate.net In some cases, chloroaniline metabolites are considered more toxic and persistent than their parent compounds. nih.gov

Chlorocatechols : These are common intermediates in the microbial degradation of chlorinated aromatic compounds. epa.gov They are formed through the oxidation of chlorophenols and are subsequently targeted for ring cleavage.

Chloride Ions (Cl⁻) : Complete mineralization of this compound, whether through biotic or abiotic pathways, results in the release of inorganic chloride ions into the environment. nih.govresearchgate.net

The environmental impact of these metabolites is a significant concern. The formation of persistent and toxic intermediates like 3,4-DCA from related compounds highlights the need to assess the complete degradation pathway, as the risk may not be eliminated with the disappearance of the parent compound. nih.govresearchgate.net

Advanced Analytical Methods for Detection and Quantification in Environmental Matrices

The detection and quantification of this compound and its metabolites in complex environmental matrices such as water, soil, and air require sensitive and selective analytical techniques. nih.gov The choice of method is often determined by the analyte's concentration, the complexity of the sample matrix, and the required detection limits. synectics.net

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for analyzing chlorinated organic compounds. nih.govcdc.gov

Gas Chromatography-Mass Spectrometry (GC/MS) : This is a powerful and widely used method for the identification and quantification of volatile and semi-volatile organic compounds. nih.govsynectics.net It offers high selectivity and sensitivity, which is crucial for distinguishing target analytes from matrix interferences. synectics.net For compounds like dichlorobenzyl chloride, GC/MS analysis would typically involve a sample preparation step followed by injection into the GC system.

High-Performance Liquid Chromatography (HPLC) : HPLC is suitable for compounds that are less volatile or thermally unstable. nih.govmdpi.com It can be coupled with various detectors, including Diode-Array Detection (DAD) or mass spectrometry (LC/MS), to analyze a wide range of pesticide metabolites and degradation products. researchgate.netresearchgate.net

Sample Preparation: Effective sample preparation is critical to remove interferences and pre-concentrate the analytes before instrumental analysis. nih.gov

Liquid-Liquid Extraction (LLE) : A traditional method for extracting organic compounds from aqueous samples using an immiscible solvent.

Solid-Phase Extraction (SPE) : A more modern and efficient technique that uses a solid sorbent to isolate analytes from a liquid sample. It is widely used for the cleanup and concentration of environmental samples. researchgate.net

Hollow Fiber Liquid-Phase Microextraction (HF-LPME) : A miniaturized extraction technique that uses a small amount of solvent within a porous hollow fiber, offering high enrichment factors and minimizing solvent use. nih.gov

The table below summarizes common analytical approaches for related chlorinated compounds in environmental samples.

| Analytical Technique | Detector | Sample Matrix | Typical Analytes | Reference |

| GC/MS | Mass Spectrometry | Water, Soil | Volatile/Semi-volatile organics, Dichloropropenes | synectics.netcdc.gov |

| HPLC | DAD, MS | Water, Food | Pesticide metabolites, Chloroacetanilides | mdpi.comresearchgate.net |

| HF-LPME-GC/MS | Mass Spectrometry | Environmental Water | Pesticides | nih.gov |

Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), are often employed for monitoring environmental contaminants. For instance, EPA methods like 8260 (Volatile Organic Compounds by GC/MS) and 8270 (Semivolatile Organic Compounds by GC/MS) are frameworks within which analysis for compounds like dichlorobenzyl chloride could be developed. synectics.net

Biomedical and Pharmaceutical Research Applications

Role as a Key Intermediate in Pharmaceutical Synthesis

3,4-Dichlorobenzyl chloride is a pivotal precursor in the multi-step synthesis of numerous pharmaceutical compounds. Its reactive benzyl (B1604629) chloride group allows for its incorporation into diverse molecular scaffolds, forming the foundation for complex target molecules.

Synthesis of Sertraline and its Intermediates

A primary application of this compound is in the production of the antidepressant sertraline. It is used in the Friedel-Crafts synthesis to prepare 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for sertraline. nih.gov This reaction involves the alkylation of a suitable substrate with this compound, establishing the dichlorophenyl portion of the final drug's structure. The synthesis of this naphthalenone intermediate is a critical step, leading to the eventual formation of the active pharmaceutical ingredient.

Development of Antimicrobial and Antifungal Agents

The 3,4-dichlorobenzyl moiety derived from this compound has been incorporated into various molecular structures to explore new antimicrobial and antifungal therapies.

Researchers have successfully used this compound to synthesize chlorinated derivatives that exhibit notable antibacterial properties. One such example is the preparation of 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole. researchgate.netuq.edu.au This compound, which combines the dichlorobenzyl group with a benzimidazole (B57391) core, has shown activity against various bacterial strains.

Further studies have demonstrated that incorporating the 3,4-dichlorobenzyl group into other heterocyclic systems, such as bis-1,2,4-triazoles, can yield compounds with potent antibacterial activity, in some cases exceeding that of standard drugs like norfloxacin and chloramphenicol against specific strains like B. proteus. nih.gov The presence of di-halogenated benzyl groups appears to enhance antibacterial and antifungal efficacy compared to mono-halogenated analogues. nih.gov Additionally, 3,4-dichlorobenzyl selenocyanate has been synthesized and evaluated for its broad-spectrum antibacterial activity against pathogenic bacteria. uni-saarland.de

Table 1: Examples of Antibacterial Derivatives from this compound

| Derivative Class | Specific Compound Example | Target | Source |

|---|---|---|---|

| Benzimidazole | 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole | Bacteria | researchgate.netuq.edu.au |

| bis-1,2,4-triazole | Derivative with 3,4-dichlorobenzyl group | B. proteus | nih.gov |

The synthesis of hydrazone derivatives from this compound serves as another avenue for developing new antimicrobial agents. The precursor, 2-[(3,4-Dichlorobenzyl)thio]acetohydrazide, can be readily synthesized and subsequently reacted with carbonyl compounds to form a variety of hydrazones. smolecule.com This class of compounds is recognized for its potential antimicrobial and anticancer properties. smolecule.com

Similarly, this compound can be reacted with thiosemicarbazide, a hydrazine derivative, to produce 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide. nih.gov This intermediate is then used to synthesize 1,2,4-triazole-3-thiol derivatives, which have demonstrated both antibacterial and antifungal activities. nih.govresearchgate.net

Potential in Anti-inflammatory Drug Development

The 3,4-dichlorobenzyl structural motif has been explored for its potential in creating novel anti-inflammatory drugs. A patent has described the use of this compound in the synthesis of compounds designed as CCR-3 receptor antagonists for the treatment of inflammatory diseases. google.com

Furthermore, derivatives containing the 3,4-dichlorobenzyl group, such as certain triazolethiones and thiadiazoles, have been identified as having potential anti-inflammatory effects. nih.govsmolecule.com For instance, screening of various Schiff bases derived from triazolethiones, whose synthesis can originate from this compound, revealed potent anti-inflammatory properties in some candidates. nih.gov

Exploration in Medicinal Chemistry for Novel Drug Discovery

Beyond its role as an intermediate for established drug classes, this compound is a valuable tool for medicinal chemists exploring novel biological targets. The 3,4-dichlorobenzyl moiety is frequently incorporated into new molecules to probe structure-activity relationships and develop innovative therapeutic agents.

This strategic use is exemplified in the synthesis of N-(3,4-Dichlorobenzyl)azoles, which were created to investigate their binding affinity for sigma-1 and sigma-2 receptors, targets relevant to neurological disorders. mdpi.com In another study, the 3,4-dichlorobenzyl group was attached to a xanthine scaffold to create multi-target drugs with potent adenosine receptor antagonistic activity. frontiersin.org

Researchers have also utilized a fragment hybridization approach, connecting a 3,4-dichlorophenyl moiety to other active fragments to design potent inhibitors of parasitic enzymes like pteridine reductase 1 (PTR1), a target for diseases such as leishmaniasis and sleeping sickness. chemrxiv.org Moreover, the 3,4-dichlorobenzyl group has been incorporated into pyrido[3,4-d]pyrimidin-4(3H)-one derivatives to produce cell-permeable inhibitors of histone lysine demethylases (KDMs), which are targets in cancer therapy. acs.org

Table 2: Chemical Compounds Mentioned